7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group and a phenyl group attached to a chromenone core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Methoxylation: Addition of a methoxy group to the bromophenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the chromenone core to a dihydrochromenone.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 7-[(2-HYDROXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE.
Reduction: Formation of 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2,3-DIHYDROCHROMEN-2-ONE.
Substitution: Formation of 7-[(2-IODOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE.
Scientific Research Applications
7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)-2H-CHROMEN-2-ONE: Similar structure with a piperazine ring.
4-BROMO-2-METHOXYPHENOL: Contains a bromophenyl and methoxy group but lacks the chromenone core.
Uniqueness
7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and the chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-[(2-bromophenyl)methoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO3/c23-20-9-5-4-8-16(20)14-25-17-10-11-18-19(15-6-2-1-3-7-15)13-22(24)26-21(18)12-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDLZPYYCRSSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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